molecular formula C11H16ClNO B3085679 N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride CAS No. 1158262-72-6

N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride

Cat. No. B3085679
CAS RN: 1158262-72-6
M. Wt: 213.7 g/mol
InChI Key: YKZZILPBNOBWPD-UHFFFAOYSA-N
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Description

“N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride” is a chemical compound. It is also known as “N-(3-methoxybenzyl)ethanamine hydrochloride” with a CAS Number: 1048948-04-4 . The molecular weight of this compound is 201.7 .


Molecular Structure Analysis

The InChI code for “N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride” is 1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10 (7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is involved in various chemical reactions and synthesis processes. For instance, it is used in the preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides, indicating its role in complex organic syntheses (Kurosawa et al., 2003). Additionally, it is part of the synthesis process of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, which serves as an example of the reductive amination reaction in organic chemistry (Touchette, 2006).

Therapeutic Applications and Biological Activity

  • The compound has been investigated for its antineoplastic properties. A notable study reported the synthesis and biological evaluation of amino acid amides derived from N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride, highlighting its potential as an antineoplastic agent. This compound and its derivatives showed significant activity against various cancer cell lines (Pettit et al., 2003).

Analytical and Material Science Applications

  • In the realm of analytical science, N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is part of the analytical characterization of novel substances. For instance, it was involved in the analytical characterization of novel ortho-methoxybenzylated amphetamine-type designer drugs (Westphal et al., 2016). Moreover, it plays a role in the synthesis and investigation of novel methoxybenzyl-containing quaternary ammonium surfactants, showcasing its significance in the development of new materials with potential applications in various industries (Zhao et al., 2014).

Future Directions

The potential application of macamides, a class of compounds that includes “N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride”, as FAAH inhibitors is being explored . They might act on the central nervous system to provide analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-7-12-9-10-5-4-6-11(8-10)13-2;/h3-6,8,12H,1,7,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZZILPBNOBWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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